4F 4PP oxalate 4F 4PP oxalate 4F 4PP is an antagonist of the serotonin (5-HT) receptor subtype 5-HT2A (Ki = 5.3 nM). It is selective for 5-HT2A receptors over 5-HT1C receptors (Ki = 620 nM). It inhibits 5-HT-induced currents in Xenopus oocytes expressing human 5-HT2A receptors (IC50 = 5.15 µM). Spinal superfusion of 4F 4PP (100 µM) reduces the area of electrically stimulated spinal field potentials in a rat model of neuropathic pain induced by spinal nerve ligation (SNL).
A selective 5-HT2A antagonist with almost as high affinity (Ki = 5.3 nM) as ketanserin but with a much lower affinity for 5-HT2C sites (Ki = 620 nM).
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004173
InChI: InChI=1S/C22H26FNO.C2H2O4/c23-21-11-9-19(10-12-21)22(25)20-13-16-24(17-14-20)15-5-4-8-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-3,6-7,9-12,20H,4-5,8,13-17H2;(H,3,4)(H,5,6)
SMILES: C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Molecular Formula: C24H28FNO5
Molecular Weight: 429.5 g/mol

4F 4PP oxalate

CAS No.:

Cat. No.: VC0004173

Molecular Formula: C24H28FNO5

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

4F 4PP oxalate -

Molecular Formula C24H28FNO5
Molecular Weight 429.5 g/mol
IUPAC Name (4-fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone;oxalic acid
Standard InChI InChI=1S/C22H26FNO.C2H2O4/c23-21-11-9-19(10-12-21)22(25)20-13-16-24(17-14-20)15-5-4-8-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-3,6-7,9-12,20H,4-5,8,13-17H2;(H,3,4)(H,5,6)
Standard InChI Key VUJYJCRJPFMHEM-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Canonical SMILES C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3.C(=O)(C(=O)O)O

Chemical and Structural Properties

Molecular Composition and Synthesis

4F 4PP oxalate (chemical name: 4-(4-fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate) has a molecular formula of C₂₄H₂₈FNO₅ and a molecular weight of 429.49 g/mol . The compound’s structure combines a piperidine ring substituted with a 4-fluorobenzoyl group and a 4-phenylbutyl chain, stabilized by an oxalate counterion. This configuration enhances its affinity for 5-HT2A receptors while minimizing off-target interactions .

Synthesis typically involves coupling 4-fluorobenzoic acid derivatives with piperidine intermediates, followed by oxalate salt formation to improve solubility . The final product is ≥99% pure by HPLC analysis, ensuring reproducibility in laboratory use .

Solubility and Stability

  • Solubility: Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM), but insoluble in aqueous buffers .

  • Storage: Stable at room temperature for up to three years when protected from light and moisture .

Pharmacological Profile

Mechanism of Action

4F 4PP oxalate competitively inhibits 5-HT2A receptors, a subtype of serotonin receptors predominantly expressed in the central nervous system. These receptors modulate neurotransmitter release, synaptic plasticity, and behaviors such as anxiety and perception . By blocking 5-HT2A, the compound attenuates serotonin-induced calcium signaling in astrocytes and neuronal excitability .

Receptor Selectivity

Receptor SubtypeAffinity (Kᵢ, nM)Selectivity Ratio (vs. 5-HT2A)
5-HT2A5.31
5-HT2C620117-fold lower
σ₁>10,000>1,887-fold lower
Data derived from radioligand binding assays .

The 117-fold selectivity for 5-HT2A over 5-HT2C receptors distinguishes 4F 4PP oxalate from earlier antagonists like ketanserin, which exhibit comparable affinity for both subtypes . This specificity reduces confounding effects in studies targeting 5-HT2A-mediated pathways.

Research Applications

In Vitro Studies

  • Astrocyte Calcium Signaling: Hagberg et al. (1998) demonstrated that 4F 4PP oxalate (100 μM) inhibits 5-HT2A-dependent calcium influx in cultured astrocytes, confirming its utility in glial cell research .

  • Receptor Trafficking: Rodríguez-Muñoz et al. (2018) used the compound to elucidate 5-HT2A’s role in modulating NMDA receptor activity, showing that 4F 4PP oxalate prevents serotonin-enhanced seizure susceptibility in rodent models .

In Vivo Models

  • Pruritus Mechanisms: Lee et al. (2018) identified that peripheral 5-HT2B/TRPV4 pathways mediate itch responses to antidepressants; 4F 4PP oxalate attenuated these effects by blocking central 5-HT2A signaling .

  • Pain Modulation: Gerhold et al. (2015) reported biphasic effects of 5-HT2A antagonism in spinal nociception, with 4F 4PP oxalate reducing hyperalgesia at nanomolar doses .

ParameterSpecification
Molecular Weight429.49 g/mol
Purity≥99% (HPLC)
CAS Number144734-36-1
Recommended StorageRoom temperature, desiccated
Compiled from supplier datasheets .

Recent Research Findings (2020–2025)

  • Neuroprotection: A 2024 study found that 4F 4PP oxalate reduces glutamate excitotoxicity in hippocampal neurons by 40%, suggesting potential applications in stroke therapy .

  • Psychiatric Disorders: Preclinical trials using 4F 4PP oxalate reversed hallucinogen-induced behaviors in mice, supporting 5-HT2A’s role in psychosis .

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